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molecular formula C8H9NO3 B1664618 4-Nitrophenetole CAS No. 100-29-8

4-Nitrophenetole

Cat. No. B1664618
M. Wt: 167.16 g/mol
InChI Key: NWPKEYHUZKMWKJ-UHFFFAOYSA-N
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Patent
US04987266

Procedure details

In Example 1, the reactor headspace contained less than 3 mol % oxygen. In Example 1, the conversion of p-nitrochlorobenzene is 94.7% in eight hours, whereas in Example 2 the conversion of p-nitrochlorobenzene is only 70% in eight hours. In Example 1, the yield of p-nitrophenetole was 95.3%, whereas in Example 2 the yield of p-nitrophenetole is 93.5%. Also, for every 100 parts of p-nitrophenetole produced in accordance with Example 1, 3.5 parts of p-nitrophenol by-product was produced. On the other hand, for every 100 parts of p-nitrophenetole produced in Example 2, 4.0 parts of p-nitrophenol by-product is produced.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
O=O.[N+](C1C=CC(Cl)=CC=1)([O-])=O.[N+:13]([C:16]1[CH:21]=[CH:20][C:19]([O:22][CH2:23][CH3:24])=[CH:18][CH:17]=1)([O-:15])=[O:14]>>[N+:13]([C:16]1[CH:17]=[CH:18][C:19]([O:22][CH2:23][CH3:24])=[CH:20][CH:21]=1)([O-:15])=[O:14].[CH:17]1[C:16]([N+:13]([O-:15])=[O:14])=[CH:21][CH:20]=[C:19]([OH:22])[CH:18]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in eight hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
in eight hours
Duration
8 h

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)OCC
Name
Type
product
Smiles
C1=CC(=CC=C1[N+](=O)[O-])O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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